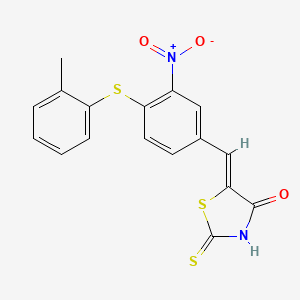
Procaspase-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procaspase-IN-5 is a chemical compound known for its role as an inhibitor of human DNA polymerase lambda. This enzyme is crucial for DNA repair and replication processes. This compound has shown potential in cancer research due to its ability to inhibit DNA polymerization and terminal deoxynucleotidyl transferase functions, with inhibitory concentration (IC50) values of 5.9 micromolar and 4.5 micromolar, respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Procaspase-IN-5 involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for its biological activity. This often includes the use of reagents such as sulfur-containing compounds and various organic solvents under controlled temperature and pH conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency. Key considerations include the sourcing of high-purity starting materials, precise control of reaction conditions, and efficient purification methods.
化学反应分析
Types of Reactions: Procaspase-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
科学研究应用
Procaspase-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA polymerase lambda and its role in DNA repair mechanisms.
Biology: Helps in understanding the cellular processes involving DNA replication and repair.
Medicine: Potential therapeutic agent in cancer research due to its ability to inhibit DNA polymerase lambda, which is crucial for the proliferation of cancer cells.
Industry: Could be used in the development of diagnostic tools and assays for detecting DNA polymerase activity.
作用机制
Procaspase-IN-5 exerts its effects by binding to the active site of DNA polymerase lambda, inhibiting its polymerization and terminal deoxynucleotidyl transferase activities. This inhibition prevents the enzyme from participating in DNA repair and replication, leading to the accumulation of DNA damage in cells. The molecular targets include the catalytic subunits of DNA polymerase lambda, and the pathways involved are primarily those related to DNA damage response and repair.
相似化合物的比较
Procaspase-IN-3: Another inhibitor of DNA polymerase lambda with different potency and selectivity.
Procaspase-IN-4: Similar in function but may have different pharmacokinetic properties.
DNA Polymerase Beta Inhibitors: These compounds also target DNA polymerases but have different enzyme specificities.
Uniqueness: Procaspase-IN-5 is unique due to its specific inhibition of DNA polymerase lambda, making it a valuable tool in cancer research. Its distinct IC50 values for DNA polymerization and terminal deoxynucleotidyl transferase functions highlight its selective inhibitory action, which is crucial for targeted therapeutic applications.
属性
IUPAC Name |
(5Z)-5-[[4-(2-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDXDWJERWCHI-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
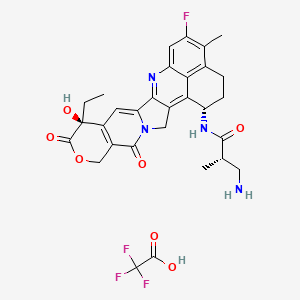
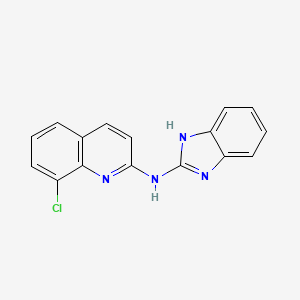
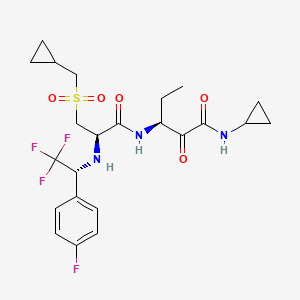
![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)
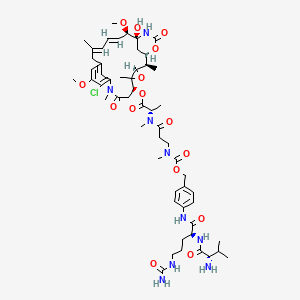
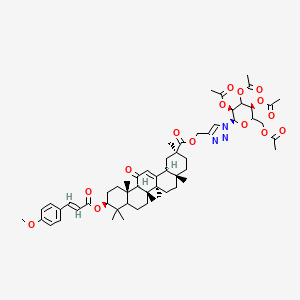
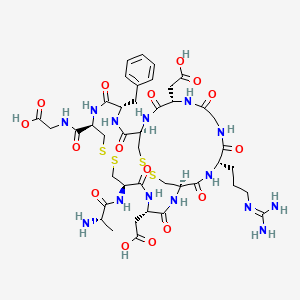
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid](/img/structure/B10862129.png)

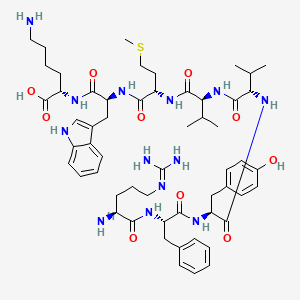

![tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862156.png)
![2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B10862162.png)
